molecular formula C18H26O4 B1325757 7-Oxo-7-(4-pentyloxyphenyl)heptanoic acid CAS No. 898792-03-5

7-Oxo-7-(4-pentyloxyphenyl)heptanoic acid

Cat. No.: B1325757
CAS No.: 898792-03-5
M. Wt: 306.4 g/mol
InChI Key: MQZPCXPDYOCOSI-UHFFFAOYSA-N
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Description

7-Oxo-7-(4-pentyloxyphenyl)heptanoic acid is an organic compound with the molecular formula C18H26O4 It is characterized by the presence of a heptanoic acid chain substituted with a 4-pentyloxyphenyl group and an oxo group at the seventh carbon

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Oxo-7-(4-pentyloxyphenyl)heptanoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-pentyloxybenzene and heptanoic acid derivatives.

    Formation of Intermediate: The initial step involves the formation of an intermediate compound through a Friedel-Crafts acylation reaction. This reaction is carried out by reacting 4-pentyloxybenzene with a suitable acylating agent in the presence of a Lewis acid catalyst, such as aluminum chloride.

    Oxidation: The intermediate compound is then subjected to oxidation to introduce the oxo group at the seventh carbon. Common oxidizing agents used in this step include potassium permanganate or chromium trioxide.

    Final Product: The final step involves the hydrolysis of the intermediate compound to yield this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions, such as temperature, pressure, and reaction time, to achieve high yields and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

7-Oxo-7-(4-pentyloxyphenyl)heptanoic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be further oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, yielding alcohol derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

    Substitution: Electrophilic reagents such as halogens, nitrating agents, or sulfonating agents.

Major Products Formed

    Oxidation: Carboxylic acids, ketones, or aldehydes.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

7-Oxo-7-(4-pentyloxyphenyl)heptanoic acid has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 7-Oxo-7-(4-pentyloxyphenyl)heptanoic acid involves its interaction with specific molecular targets and pathways. The oxo group and the phenyl ring play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 7-Oxo-7-(4-methoxyphenyl)heptanoic acid
  • 7-Oxo-7-(4-ethoxyphenyl)heptanoic acid
  • 7-Oxo-7-(4-butoxyphenyl)heptanoic acid

Uniqueness

7-Oxo-7-(4-pentyloxyphenyl)heptanoic acid is unique due to the presence of the pentyloxy group, which imparts distinct physicochemical properties and reactivity compared to its analogs. The length of the alkoxy chain can influence the compound’s solubility, stability, and biological activity, making it a valuable compound for various applications.

Properties

IUPAC Name

7-oxo-7-(4-pentoxyphenyl)heptanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26O4/c1-2-3-7-14-22-16-12-10-15(11-13-16)17(19)8-5-4-6-9-18(20)21/h10-13H,2-9,14H2,1H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQZPCXPDYOCOSI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCOC1=CC=C(C=C1)C(=O)CCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60645451
Record name 7-Oxo-7-[4-(pentyloxy)phenyl]heptanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60645451
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

306.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898792-03-5
Record name ζ-Oxo-4-(pentyloxy)benzeneheptanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898792-03-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Oxo-7-[4-(pentyloxy)phenyl]heptanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60645451
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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